molecular formula C19H15NO5S2 B284896 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No. B284896
M. Wt: 401.5 g/mol
InChI Key: ASMRAIOIWXSUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide, also known as EONS, is a synthetic compound that has been widely used in scientific research. EONS is a sulfonamide derivative that has shown great potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has been shown to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of nucleotides. This leads to the disruption of DNA synthesis and cell division, which ultimately leads to cell death. 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and physiological effects:
4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has also been shown to have antioxidant properties, which makes it a potential candidate for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is also stable under a range of conditions, which makes it suitable for long-term storage. However, 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Further studies are needed to fully understand the potential risks and benefits of using 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide in lab experiments.

Future Directions

There are several future directions for the research on 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide. One potential area of research is the development of 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide-based drugs for the treatment of bacterial and fungal infections. Another potential area of research is the use of 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide as an anti-inflammatory agent for the treatment of rheumatoid arthritis and other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide and its potential applications in other areas of research, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a synthetic compound that has shown great potential in scientific research. It has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has been shown to inhibit the activity of key enzymes involved in metabolic pathways, leading to cell death and reduced inflammation. 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has several advantages for lab experiments, including ease of synthesis and stability, but further studies are needed to fully understand its toxicity and pharmacokinetics. There are several future directions for the research on 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide, including the development of 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide-based drugs and further studies on its mechanism of action.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl 2-aminothiophene-3-carboxylate in the presence of triethylamine. The resulting product is then reacted with benzenesulfonyl chloride to obtain 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide. The synthesis method is relatively simple and has been optimized for high yield and purity.

Scientific Research Applications

4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has been tested against a range of bacterial and fungal strains and has shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C19H15NO5S2

Molecular Weight

401.5 g/mol

IUPAC Name

4-ethoxy-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide

InChI

InChI=1S/C19H15NO5S2/c1-2-24-12-7-9-13(10-8-12)27(22,23)20-16-11-17-18(25-19(21)26-17)15-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3

InChI Key

ASMRAIOIWXSUHS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3

Origin of Product

United States

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